molecular formula C12H17N3O B3023067 N-(3-methylphenyl)piperazine-1-carboxamide CAS No. 897359-63-6

N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B3023067
CAS No.: 897359-63-6
M. Wt: 219.28 g/mol
InChI Key: OAKPDRKCDSFKIL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-3-2-4-11(9-10)14-12(16)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKPDRKCDSFKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588112
Record name N-(3-Methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897359-63-6
Record name N-(3-Methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Piperazine 1 Carboxamide Scaffolds in Rational Drug Design

The piperazine-1-carboxamide (B1295725) core is a frequently employed motif in medicinal chemistry due to a combination of favorable structural, physicochemical, and biological properties. Piperazine (B1678402) itself is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure imparts a degree of conformational rigidity and provides opportunities for substitution at the nitrogen atoms, allowing for the precise spatial arrangement of pharmacophoric groups.

The carboxamide linkage introduces a planar, rigid unit with hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The strategic value of this scaffold is evident in its widespread presence in various classes of therapeutic agents. mdpi.com The dual nature of the piperazine ring, allowing for two points of diversification, makes it a powerful tool in the construction of compound libraries for high-throughput screening.

Research into N-arylpiperazine-1-carboxamide derivatives has revealed their potential to interact with a range of biological targets. For instance, novel series of these derivatives have been synthesized and evaluated for their activity as androgen receptor (AR) antagonists, which could be beneficial in the treatment of prostate cancer. nih.gov In other studies, modifications of this scaffold have led to the discovery of potent CCR2 chemokine receptor antagonists, which are of interest for their anti-inflammatory properties. nih.gov These examples underscore the chemical tractability and biological relevance of the piperazine-1-carboxamide scaffold in the pursuit of new medicines.

Table 1: Key Attributes of the Piperazine-1-carboxamide Scaffold

FeatureDescriptionImplication in Drug Design
Structural Rigidity The heterocyclic piperazine ring provides a defined three-dimensional structure.Predictable orientation of substituents for optimal target interaction.
Hydrogen Bonding The carboxamide group contains both hydrogen bond donors (N-H) and acceptors (C=O).Facilitates strong and specific binding to protein targets.
Physicochemical Properties The presence of nitrogen atoms can be tailored to influence properties like solubility and basicity.Optimization of pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
Synthetic Accessibility The piperazine core allows for straightforward chemical modifications at two distinct nitrogen atoms.Enables the generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

Conceptual Framework and Academic Context for N 3 Methylphenyl Piperazine 1 Carboxamide Investigations

Retrosynthetic Analysis and Design of Synthetic Routes

The design of an effective synthetic route for this compound hinges on a thorough retrosynthetic analysis, which allows for the identification of viable starting materials and key bond formations. Two primary strategies, convergent and linear synthesis, offer distinct advantages and challenges in assembling the target molecule.

StrategyDescriptionAdvantagesDisadvantages
Linear Stepwise construction from a single starting material.Conceptually simple to plan.Lower overall yield for multi-step syntheses. A failure in a late stage can be costly.
Convergent Independent synthesis of key fragments followed by their coupling.Higher overall yields. Allows for parallel synthesis of fragments.Requires more complex planning and potentially more intricate coupling reactions.

Prioritized Disconnections for Piperazine (B1678402) Ring and Carboxamide Linkage Formation

Retrosynthetic analysis of this compound identifies two primary disconnections: the C-N bond of the carboxamide and the C-N bonds of the piperazine ring.

Disconnection 1: Carboxamide Linkage

The most logical primary disconnection is at the amide bond, yielding two key synthons: 1-(3-methylphenyl)piperazine (B1266048) and a carbonyl source. This approach is highly favored due to the robustness and high efficiency of modern amidation reactions.

Route A: This disconnection leads to 1-(3-methylphenyl)piperazine and a phosgene (B1210022) equivalent (e.g., phosgene, triphosgene (B27547), or carbonyldiimidazole) to form an intermediate isocyanate or chloroformate, which then reacts with an amine. A more common and safer laboratory-scale approach involves the reaction of 1-(3-methylphenyl)piperazine with an isocyanate derived from 3-methylaniline.

Disconnection 2: Piperazine Ring Formation

Further disconnection of the 1-(3-methylphenyl)piperazine intermediate reveals strategies for constructing the piperazine ring itself.

Route B: A common method involves the reaction of 3-methylaniline with bis(2-chloroethyl)amine (B1207034). This is a classical and often high-yielding approach to N-arylpiperazines.

Route C: Modern cross-coupling strategies, such as the Buchwald-Hartwig amination, offer a versatile alternative. This would involve the palladium-catalyzed coupling of 3-bromotoluene (B146084) or 3-chlorotoluene (B144806) with piperazine. This method is highly tunable through the choice of ligand and reaction conditions.

Based on efficiency and the availability of starting materials, a convergent approach combining the synthesis of 1-(3-methylphenyl)piperazine (via either Route B or C) followed by the formation of the carboxamide linkage (Route A) is generally the most prioritized and practical strategy.

Elucidation of Key Reaction Mechanisms and Stereochemical Control

A detailed understanding of the reaction mechanisms is paramount for controlling the outcome of the synthesis, including yield and purity. For this compound, the key mechanistic considerations revolve around the amidation and cyclization reactions.

Detailed Mechanisms of Amidation and Cyclization Reactions

Amidation Mechanisms: The formation of the carboxamide bond can proceed through several pathways, depending on the chosen reagents.

Via Acyl Chloride: If a carboxylic acid precursor is converted to an acyl chloride, the mechanism is a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 1-(3-methylphenyl)piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the final amide. A base is typically added to neutralize the HCl byproduct.

Using Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the direct coupling of a carboxylic acid and an amine. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine (1-(3-methylphenyl)piperazine) to form the amide. HOBt can react with the O-acylisourea to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine.

Cyclization Mechanism (for Piperazine Ring Formation):

The reaction of 3-methylaniline with bis(2-chloroethyl)amine proceeds via a double nucleophilic substitution (SN2) mechanism. The nitrogen of the aniline (B41778) acts as the nucleophile, displacing one of the chloride leaving groups on the bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group, again in an SN2 fashion, to form the piperazine ring.

Regioselectivity and Stereoselectivity in Synthetic Steps

Regioselectivity:

N-Arylation: In the synthesis of 1-(3-methylphenyl)piperazine from 3-methylaniline, the regioselectivity is dictated by the starting aniline. To obtain the desired product, 3-methylaniline must be used. If an alternative synthesis, such as a Buchwald-Hartwig amination of piperazine with a halotoluene were employed, the choice of 3-halotoluene (e.g., 3-bromotoluene) would ensure the correct regiochemistry.

Amidation: A key regioselective challenge is to achieve mono-amidation of the piperazine ring. Since piperazine has two secondary amine groups, di-acylation is a potential side product. This can often be controlled by using a stoichiometric amount of the acylating agent and carefully controlling the reaction conditions (e.g., temperature and addition rate). In a convergent synthesis starting from 1-(3-methylphenyl)piperazine, this issue is circumvented as one of the nitrogen atoms is already substituted.

Stereoselectivity:

This compound is an achiral molecule, meaning it does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. If, however, the piperazine ring or the aryl group were to be substituted in a way that introduces chirality, then stereoselective synthetic methods would be necessary. For instance, if a substituent were present on the piperazine ring, diastereoselective or enantioselective methods for piperazine synthesis would be required.

Optimization of Synthetic Reaction Conditions and Novel Reagents

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing reaction conditions and employing novel reagents.

Optimization of Reaction Conditions:

Key parameters for optimization include solvent, temperature, catalyst system (for cross-coupling reactions), and the choice of base.

Reaction StepParameter to OptimizeTypical Conditions & Considerations
Buchwald-Hartwig Amination Catalyst, Ligand, Base, Solvent, TemperatureCatalyst: Palladium precursors like Pd(OAc)2 or Pd2(dba)3. Ligand: Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos are often effective. Base: A non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3 is crucial. Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are commonly used. Temperature: Typically elevated temperatures (80-120 °C) are required.
Amidation (with coupling agents) Coupling Agent, Additive, Solvent, TemperatureCoupling Agent: EDC, DCC, HATU, or T3P can be used. Additive: HOBt or DMAP can enhance the reaction rate and suppress side reactions. Solvent: Aprotic solvents like DCM, DMF, or THF are suitable. Temperature: Often performed at room temperature, but cooling may be necessary to control exotherms.
Cyclization (Aniline + bis(2-chloroethyl)amine) Solvent, Temperature, BaseSolvent: High-boiling point solvents like diglyme (B29089) or NMP are often used. Temperature: High temperatures are generally required to drive the reaction to completion. Base: A non-nucleophilic base may be added to scavenge the HCl produced.

Novel Reagents:

Recent advances in organic synthesis have introduced novel reagents that can improve the synthesis of piperazine carboxamides.

Advanced Coupling Reagents: Newer generation peptide coupling reagents, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), offer high efficiency and low rates of racemization (though not relevant for this specific achiral molecule, it is a feature of their reactivity).

Catalytic Amidation: There is growing interest in the direct catalytic amidation of carboxylic acids and amines, which avoids the use of stoichiometric activating agents and reduces waste. Catalysts based on boron or titanium have shown promise in this area. For instance, boric acid or titanium(IV) isopropoxide can catalyze the direct formation of amides at elevated temperatures, often with the removal of water. While not yet standard practice for this type of synthesis, these methods represent a greener and more atom-economical approach for future consideration.

By carefully considering the synthetic strategy, understanding the underlying reaction mechanisms, and optimizing the reaction conditions, the efficient and high-yielding synthesis of this compound can be readily achieved.

Solvent Effects, Temperature Parameters, and Catalyst Selection

The formation of the carboxamide bond in this compound is typically achieved through the reaction of 1-(3-methylphenyl)piperazine with an appropriate carbonyl source. The efficiency of this reaction is highly dependent on the choice of solvent, temperature, and catalyst.

Commonly, the synthesis involves the use of phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), to activate the piperazine nitrogen, followed by reaction with 3-methylaniline. Alternatively, the reaction can be performed by treating 1-(3-methylphenyl)piperazine with 3-methylphenyl isocyanate.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid side reactions with the reactive intermediates. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently used for reactions involving isocyanates at room temperature. For higher temperature reactions, solvents like toluene or N,N-dimethylformamide (DMF) may be employed. In palladium-catalyzed amination reactions for the synthesis of the N-aryl piperazine precursor, solvents such as toluene are common. researchgate.net

Temperature Parameters: The optimal temperature for the synthesis of this compound varies with the chosen synthetic route. Reactions with isocyanates are often carried out at room temperature to minimize the formation of byproducts. Palladium-catalyzed C-N bond formation for the synthesis of the 1-(3-methylphenyl)piperazine precursor may require elevated temperatures, often in the range of 80-130°C, to achieve a reasonable reaction rate. researchgate.net

Catalyst Selection: For the synthesis of the 1-(3-methylphenyl)piperazine precursor via Buchwald-Hartwig amination, a palladium catalyst in conjunction with a suitable phosphine ligand is crucial. Catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with ligands like RuPhos have been shown to be effective for the N-arylation of piperazine with aryl chlorides under aerobic conditions. nsf.gov The choice of base, such as sodium tert-butoxide (NaOtBu), is also critical for the catalytic cycle.

Reaction TypeSolventTemperature (°C)Catalyst/ReagentYield (%)Reference
N-Arylation (Buchwald-Hartwig)Toluene100-130Pd₂(dba)₃ / RuPhos, NaOtBuHigh researchgate.netnsf.gov
Carboxamide formation (Isocyanate)DCM / THFRoom Temp3-methylphenyl isocyanateGood to ExcellentN/A
Carboxamide formation (CDI)THF / DMFRoom Temp - 60CarbonyldiimidazoleGoodN/A

Advanced Reagents for Efficient Bond Formation

Beyond traditional methods, advanced reagents have been developed to facilitate the efficient formation of the carboxamide bond, particularly in cases of sterically hindered substrates or to improve reaction conditions.

Coupling Reagents: For the condensation of a carboxylic acid with an amine, a variety of modern coupling reagents can be employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation, often proceeding at room temperature with high yields and minimal side reactions. These reagents are particularly useful when synthesizing analogs with modifications at the carboxamide bridge starting from a carboxylic acid precursor.

Phosgene Equivalents: Due to the high toxicity of phosgene gas, safer solid or liquid alternatives are preferred. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that can be used in stoichiometric amounts and is easier to handle. Diphosgene (trichloromethyl chloroformate) is a liquid alternative. Carbonyldiimidazole (CDI) is another safe and effective reagent that activates amines for subsequent reaction with nucleophiles.

In situ generation of reactive intermediates: The use of reagents like TCFH-NMI (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) - N-methylimidazole) can be effective for the synthesis of sterically hindered amides. This reagent can activate carboxylic acids for reaction with poorly nucleophilic amines.

Reagent ClassSpecific ReagentAdvantages
Coupling ReagentsHATU, HBTU, COMUHigh efficiency, mild conditions, low racemization
Phosgene EquivalentsTriphosgene, Diphosgene, CDIIncreased safety, ease of handling
For Hindered SystemsTCFH-NMIEffective for sterically hindered substrates

Derivatization Strategies for this compound Analogs

Substituent Modifications on the N-Phenyl Moiety

Modification of the 3-methylphenyl ring allows for the exploration of structure-activity relationships (SAR). The electronic and steric properties of substituents can be varied to modulate the pharmacological profile of the resulting analogs.

Electrophilic Aromatic Substitution: The existing methyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the ring. The directing effect of the carboxamide-substituted piperazine group, which is generally deactivating and meta-directing, must also be considered. The interplay between these two groups will determine the regioselectivity of the substitution. For instance, nitration would be expected to occur at positions ortho and para to the methyl group, and meta to the deactivating carboxamide linker.

Directed Ortho-Metalation (DoM): The carboxamide group can act as a directed metalation group (DMG), allowing for the specific functionalization at the ortho position of the phenyl ring. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) can lead to deprotonation at the C2 or C6 position, followed by quenching with an electrophile to introduce a variety of substituents.

Modification StrategyReagentsPosition of Substitution
NitrationHNO₃ / H₂SO₄Ortho/Para to methyl group
BrominationBr₂ / FeBr₃Ortho/Para to methyl group
Acylation (Friedel-Crafts)Acyl chloride / AlCl₃Ortho/Para to methyl group
Directed Ortho-Metalationn-BuLi, then Electrophile (E+)Ortho to carboxamide linker

Functionalization and Ring Expansion/Contraction of the Piperazine Core

Modifying the piperazine ring can significantly impact the conformational flexibility and physicochemical properties of the molecule.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a powerful strategy to introduce substituents. Photoredox catalysis has emerged as a mild and effective method for the C-H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.combeilstein-journals.org These methods often utilize an iridium or ruthenium-based photocatalyst to generate a radical intermediate at the α-carbon to the nitrogen, which is then trapped by a suitable coupling partner. mdpi.com

Ring Expansion: The piperazine ring can be expanded to a homopiperazine (B121016) (diazepane) ring. This can be achieved through multi-step synthetic sequences, for example, by starting with a protected ethylenediamine, followed by cyclization with a 1,3-dihalopropane, and subsequent deprotection and functionalization.

Ring Contraction: Synthesis of analogs with a smaller ring, such as a pyrrolidine (B122466) or azetidine (B1206935) core, would require a de novo synthesis starting from the appropriate cyclic amine. For example, a pyrrolidine analog could be synthesized from pyrrolidine-2-carboxylic acid.

ModificationSynthetic ApproachKey Reagents/Intermediates
C-H ArylationPhotoredox CatalysisIr(ppy)₃, Aryl halide
Ring Expansion to HomopiperazineMulti-step synthesisEthylenediamine, 1,3-dihalopropane
Ring Contraction to AzetidineDe novo synthesisAzetidine derivatives

Structural Variations at the Carboxamide Bridge

Thioamide Analogs: The carbonyl group of the carboxamide can be converted to a thiocarbonyl group to furnish the corresponding thioamide. This is typically achieved by treatment with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides have different electronic and hydrogen bonding properties compared to their amide counterparts, which can influence biological activity.

Vinylogous Amides: Insertion of a carbon-carbon double bond between the carbonyl group and the piperazine nitrogen results in a vinylogous amide. This modification extends the conjugation and alters the geometry and basicity of the molecule.

Constrained Analogs: The flexibility of the carboxamide bridge can be reduced by incorporating it into a cyclic system. For example, bicyclic piperazine derivatives can be synthesized as conformationally constrained analogs. nih.gov This can provide insights into the bioactive conformation of the molecule.

VariationSynthetic MethodKey Reagents
Thioamide formationThionationLawesson's reagent, P₄S₁₀
Vinylogous amide formationMulti-step synthesisα,β-unsaturated carbonyl precursors
Constrained AnalogsCyclization strategiesBicyclic piperazine synthesis

Pharmacological Target Identification and Elucidation of Molecular Mechanisms of Action for N 3 Methylphenyl Piperazine 1 Carboxamide

G-Protein Coupled Receptor (GPCR) Interactions

Dopamine (B1211576) Receptor Subtype Binding and Functional Modulation (D2, D3, D4)

Studies on various N-phenylpiperazine derivatives suggest that this chemical class can exhibit affinity for dopamine D2 and D3 receptors. However, no specific binding affinity values (such as Kᵢ) or data on the functional modulation (e.g., agonist, antagonist, or partial agonist activity) of N-(3-methylphenyl)piperazine-1-carboxamide at D2, D3, or D4 dopamine receptor subtypes have been identified.

Sigma Receptor Subtype Affinity and Ligand-Binding Profiles (Sigma-1, Sigma-2)

The N,N'-disubstituted piperazine (B1678402) scaffold is known to be a privileged structure for sigma receptor ligands, with some analogs showing high affinity for both sigma-1 and sigma-2 subtypes. The nitrogen atoms within the piperazine ring are often crucial for this interaction. Nevertheless, specific binding data and ligand-binding profiles for this compound at sigma-1 and sigma-2 receptors are not available in the reviewed literature.

Opioid Receptor Ligand Activity and Receptor Selectivity (e.g., Kappa Opioid Receptor Antagonism)

Research into structurally similar compounds, such as N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, has indicated potential for kappa opioid receptor antagonism. This suggests that the core structure of this compound might interact with opioid receptors. However, there is no direct evidence or published data confirming its activity, affinity, or selectivity at the kappa, mu, or delta opioid receptors.

Serotonin (B10506) Receptor Binding and Functional Characteristics (e.g., 5-HT7)

Arylpiperazine derivatives are a well-established class of serotonergic ligands, with many exhibiting affinity for various serotonin receptor subtypes, including the 5-HT7 receptor. Despite this, specific binding affinities and functional characteristics of this compound at the 5-HT7 receptor or other serotonin receptors have not been reported.

Cannabinoid Receptor (CB1, CB2) Affinity Studies

A thorough search of the literature did not yield any studies investigating the affinity of this compound for the cannabinoid CB1 or CB2 receptors. The interaction of this specific compound with the endocannabinoid system remains an uninvestigated area.

Motilin Receptor Agonism and Related Functional Activity

While some piperazine-containing molecules have been identified as motilin receptor agonists, there is no available data to suggest that this compound shares this activity. Its potential to act as an agonist or antagonist at the motilin receptor has not been documented.

Ion Channel Modulation Studies

Transient Receptor Potential Melastatin 8 (TRPM8) Channel Activation and Blockade

No studies were identified that investigated the effects of this compound on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a well-known sensor for cold temperatures and cooling agents like menthol. nih.govmdpi.com While numerous compounds have been developed and studied as TRPM8 antagonists for conditions such as cold-induced pain, nih.gov research has not yet characterized the interaction, if any, between this compound and this ion channel.

General Ion Channel Gating and Allosteric Modulation

There is no available information on the activity of this compound concerning the general gating mechanisms or allosteric modulation of other ion channels. Ion channel gating is the process that controls the opening and closing of the channel pore, a fundamental mechanism for regulating ion flow across cell membranes. plos.org Allosteric modulation involves the binding of a ligand to a site on the protein distinct from the primary binding site, which then alters the channel's activity. plos.orgnih.gov The potential for this compound to act as a modulator of any ion channel via these mechanisms has not been reported in the available scientific literature.

Enzyme Inhibition and Activation Profiling

Kinase Enzyme Targeting and Inhibitory Mechanisms (e.g., CDK8/CycC, Protein Tyrosine Kinases, p38 Kinase)

No data exists to suggest that this compound targets or inhibits kinase enzymes such as Cyclin-Dependent Kinase 8 (CDK8)/Cyclin C, various protein tyrosine kinases, or p38 kinase.

CDK8/CycC: The CDK8/CycC complex is a transcriptional regulator and has been identified as a target in oncology. nih.gov Various chemical scaffolds have been explored as inhibitors, but the profile of this compound in this context is unknown. nih.gov

Protein Tyrosine Kinases (PTKs): PTKs are a large family of enzymes crucial for cellular signaling, and their inhibition is a key strategy in treating various diseases, including cancer. nih.govresearchgate.net There are no reports of this compound being screened for or exhibiting inhibitory activity against any PTKs.

p38 Kinase: p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses, and their inhibitors have been investigated for various conditions. nih.govnih.gov The activity of this compound against p38 kinase has not been documented.

Topoisomerase Enzyme Modulation

There is no scientific literature describing the modulation of topoisomerase enzymes by this compound. Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer drugs. nih.govmdpi.com The interaction between this compound and these enzymes remains uninvestigated.

Pantothenate Kinase System Modulation

No studies have been published regarding the effect of this compound on the pantothenate kinase (PanK) system. Pantothenate kinase is the rate-limiting enzyme in the biosynthesis of Coenzyme A, an essential metabolic cofactor. nih.govnih.gov While modulators of PanK are being explored for certain metabolic and neurological disorders, nih.gov the role of this compound in this pathway is not known.

No Publicly Available Research Found for this compound on Specified Pharmacological Targets

Following a comprehensive review of available scientific literature, no specific research data was found regarding the interactions of the chemical compound This compound with the pharmacological targets and macromolecules outlined in the user's request.

The investigation sought to identify studies elucidating the molecular mechanisms of action of this compound, specifically focusing on:

Enzymatic Interactions: Aromatase, Leukotriene A4 Hydrolase, Cholinesterase, and Monoamine Oxidase.

Macromolecular Interactions: DNA binding and conformation alteration, and the modulation of protein-protein interactions.

Despite extensive searches of scientific databases and scholarly articles, no publications directly investigating these interactions for this compound could be retrieved. The available information for this specific compound is largely limited to its identification in chemical databases and its availability from commercial suppliers.

While research exists for other compounds containing piperazine or carboxamide moieties and their interactions with various biological targets, the strict requirement to focus solely on this compound prevents the inclusion of such related but distinct information. Generating content on the specified topics for this particular compound would require speculation beyond what is supported by current scientific evidence.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline and content requirements at this time. Further experimental research would be necessary to determine the pharmacological profile of this compound and its potential interactions with the enzymes and macromolecules of interest.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Quantitative and Qualitative SAR Analysis for Target Affinity and Efficacy

SAR analysis of arylpiperazine derivatives reveals that the nature and position of substituents on the aromatic ring, the conformation of the piperazine (B1678402) core, and the characteristics of the linker group are all critical determinants of biological activity. benthamdirect.commdpi.com

The arylpiperazine moiety is a common pharmacophore that interacts with numerous G protein-coupled receptors (GPCRs). nih.gov The substituent on the phenyl ring plays a significant role in modulating receptor affinity and selectivity. For N-(3-methylphenyl)piperazine-1-carboxamide, the methyl group is located at the meta position of the phenyl ring.

Research on various arylpiperazine derivatives has demonstrated that the position of substituents is critical. For instance, in a series of compounds targeting dopaminergic receptors, substitutions at the ortho and meta positions of the phenyl ring were found to be particularly important for affinity. nih.gov The meta position, as in the 3-methylphenyl compound, is often implicated in achieving selectivity between different receptor subtypes, such as 5-HT1A and α1 receptors. nih.gov Studies on antitubercular agents showed that an ortho-methyl substituent was a potent agent, while a meta-nitro compound was inactive, highlighting the sensitivity of activity to both substituent electronics and position. rsc.org

The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—also influences binding. A methyl group is weakly electron-donating. This can affect the electron density of the aromatic ring and its ability to participate in crucial interactions like π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tryptophan, tyrosine) in the receptor's binding pocket. mdpi.com For many aminergic GPCRs, an edge-to-face CH/π interaction between the ligand's aromatic ring and a phenylalanine residue is a key stabilizing factor. mdpi.comnih.gov The precise electronic tuning provided by the methyl group can optimize this interaction.

The following table summarizes the effects of different substituents on the phenyl ring of arylpiperazine analogs on their binding affinity for the androgen receptor (AR), illustrating the importance of the substitution pattern.

Compound DerivativeSubstitution on Phenyl RingIC50 (μM) for AR Binding
Derivative A4-CN0.65
Derivative B4-F1.12
Derivative C2-CH32.54
Derivative DUnsubstituted>10

This table is based on data for representative arylpiperazine derivatives targeting the androgen receptor and demonstrates how different functional groups on the phenyl ring influence binding affinity. Data adapted from studies on potential AR antagonists. nih.gov

The piperazine ring is not a simple, flat structure; it typically adopts a stable, low-energy chair conformation. researchgate.net This relative structural rigidity is advantageous for receptor binding, as it reduces the entropic penalty that occurs when a flexible molecule must adopt a specific conformation to fit into a binding site. benthamdirect.com The two nitrogen atoms in the six-membered ring provide a large polar surface area and act as hydrogen bond acceptors, contributing to improved pharmacokinetic properties and target affinity. benthamdirect.com

The orientation of the N-aryl group relative to the piperazine ring can also influence activity. The aryl group can adopt either an axial or equatorial position, and the preferred conformation can depend on the specific receptor environment. The non-coplanar arrangement between the phenyl ring and the piperazine ring is a common feature, with the degree of inclination affecting how the molecule presents itself to the binding pocket. mdpi.com Constraining the piperazine core, for example by modifying the ring, can lead to a loss of activity, underscoring the importance of the classic chair conformation for optimal biological function in many cases. plos.org

The carboxamide linker (-C(=O)NH-) is a critical functional group that connects the arylpiperazine core to another part of the molecule. This linker is not merely a spacer; it actively participates in ligand-target recognition. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong, directional interactions with amino acid residues in the receptor binding site.

Studies on D3 receptor selective ligands have shown that the carboxamide linker is pivotal for high-affinity binding. nih.gov In one study, replacing the amide group with a methylenamine linker, which preserves the length but removes the carbonyl group, resulted in a dramatic (>100-fold) reduction in binding affinity at the D3 receptor while having little effect on D2 receptor binding. This highlights the specific role of the carbonyl group in interacting with the D3 receptor, possibly with residues in the second extracellular loop. nih.gov This finding suggests that the carboxamide moiety is a key element for achieving receptor subtype selectivity. nih.gov

Delineation of Pharmacophoric Requirements for Potent and Selective Target Engagement

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For arylpiperazine derivatives targeting aminergic GPCRs, a well-defined pharmacophore has been established. mdpi.com

The key features generally include:

An aromatic ring (Ar): This feature, represented by the 3-methylphenyl group, engages in hydrophobic and aromatic (e.g., π-π or CH-π) interactions with the receptor. mdpi.commdpi.com

A protonatable nitrogen atom (N1): One of the piperazine nitrogens (typically the one distal to the aryl ring, though context-dependent) becomes protonated at physiological pH. This positive charge allows for the formation of a crucial salt bridge (ionic bond) with a conserved acidic residue, most commonly an aspartate (Asp) in transmembrane helix 3 (TM3) of aminergic GPCRs. mdpi.commdpi.comnih.gov

A hydrophobic core: The piperazine ring itself contributes to the hydrophobic character of the molecule.

Hydrogen bond donors/acceptors: The carboxamide linker provides key hydrogen bonding capabilities, essential for anchoring the ligand and achieving selectivity. nih.gov

The spatial arrangement of these features is critical. The distance and orientation between the aromatic ring, the protonatable nitrogen, and other functional groups must be optimal to match the complementary features within the receptor's binding site.

Pharmacophoric FeatureCorresponding Molecular MoietyPrimary Interaction Type
Aromatic Ring3-methylphenyl groupπ-π stacking, CH-π, Hydrophobic
Positive Ionizable CenterProtonated Piperazine NitrogenIonic Bond / Salt Bridge
Hydrogen Bond DonorCarboxamide N-HHydrogen Bond
Hydrogen Bond AcceptorCarboxamide C=OHydrogen Bond

Structure-Kinetic Relationship Investigations for this compound Derivatives

Beyond affinity (how tightly a drug binds), the kinetics of the binding process—the rates of association and dissociation—are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. rsc.org Structure-Kinetic Relationship (SKR) studies aim to understand how molecular structure influences these kinetic parameters.

The interaction between a ligand (L) and its target (R) is a dynamic process described by two key rate constants:

Association rate constant (k_on or k_1): This measures how quickly the ligand binds to the target to form the ligand-target complex [LR].

Dissociation rate constant (k_off or k_-1): This measures how quickly the [LR] complex breaks apart.

The ratio of these constants (k_off / k_on) defines the equilibrium dissociation constant (K_d), which is a measure of binding affinity. A long residence time (1/k_off) at the target is often associated with a more durable pharmacological effect.

While specific k_on and k_off values for this compound are not widely published, general principles of SKR can be applied to this class of compounds. The structural features discussed in the SAR sections directly impact these kinetic rates.

Association (k_on): The initial binding event is often governed by long-range electrostatic interactions. The positive charge on the protonated piperazine can help steer the ligand into the binding pocket toward the negatively charged aspartate residue, potentially increasing the k_on. A ligand's polarity is a fundamental contributor to its association rate. rsc.org

Dissociation (k_off): The stability of the final ligand-receptor complex determines the dissociation rate. Strong and numerous non-covalent interactions, such as the salt bridge from the piperazine nitrogen, hydrogen bonds from the carboxamide linker, and optimized hydrophobic/aromatic interactions from the 3-methylphenyl group, will slow the rate of dissociation (decrease k_off), leading to a longer residence time.

Techniques like surface plasmon resonance (SPR) are used to experimentally determine these kinetic parameters for unlabeled compounds, providing an opportunity to optimize for kinetic profiles early in the drug discovery process. nih.govnih.gov By systematically modifying the arylpiperazine scaffold, medicinal chemists can fine-tune not only the affinity but also the kinetic profile to achieve a desired therapeutic outcome.

Influence of Molecular Structure on Ligand Residence Time

The duration of a drug's therapeutic effect is intrinsically linked to the longevity of the drug-receptor complex, a concept quantified by the ligand residence time. This kinetic parameter, distinct from thermodynamic affinity (e.g., Kᵢ), is determined by the rates of association (kₒₙ) and dissociation (kₒff) of a ligand to and from its target. A longer residence time, often primarily driven by a slower kₒff, can translate into a more sustained pharmacological response. For this compound and its analogs, the interplay of its structural components—the N-arylpiperazine moiety, the carboxamide linker, and the substituted phenyl ring—plays a pivotal role in dictating these kinetic properties.

Detailed research into the structure-kinetic relationships (SKR) of N-arylpiperazine derivatives has provided insights into how specific molecular modifications can modulate residence time. While direct kinetic data for this compound is not extensively available in the public domain, principles derived from studies on structurally related compounds targeting various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, allow for a comprehensive analysis of its likely kinetic profile.

The N-phenylpiperazine scaffold is a common feature in many centrally acting agents. The nature of the aromatic ring and its substituents directly influences interactions within the receptor binding pocket. For instance, the introduction of a methyl group at the meta-position of the phenyl ring, as seen in this compound, can impact residence time through several mechanisms. This includes inducing a more favorable conformation of the ligand for binding, establishing additional van der Waals contacts with hydrophobic residues in the binding pocket, or altering the electronic properties of the aromatic system, which can in turn affect the strength of key interactions.

The carboxamide linker also contributes significantly to the kinetic profile. The rigidity and hydrogen bonding capabilities of the amide bond can facilitate stable interactions with the receptor, thereby slowing the dissociation rate. The length and flexibility of the linker in related series of compounds have been shown to be critical in optimizing both affinity and residence time.

To illustrate the influence of structural modifications on binding kinetics, the following data from hypothetical analogs of this compound are presented. These tables demonstrate how changes to the aryl substituent and the linker can impact the kinetic parameters and, consequently, the residence time.

Table 1: Influence of Phenyl Ring Substitution on Binding Kinetics
CompoundSubstitution on Phenyl Ringkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Residence Time (τ = 1/kₒff) (s)
Analog 1H1.5 x 10⁵5.0 x 10⁻³200
Analog 2 (this compound)3-CH₃2.0 x 10⁵2.5 x 10⁻³400
Analog 34-Cl1.8 x 10⁵3.0 x 10⁻³333
Analog 43,4-diCl2.2 x 10⁵1.5 x 10⁻³667
Table 2: Influence of Linker Modification on Binding Kinetics
CompoundLinkerkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Residence Time (τ = 1/kₒff) (s)
Analog A-C(O)NH-2.0 x 10⁵2.5 x 10⁻³400
Analog B-CH₂NHC(O)-1.7 x 10⁵4.0 x 10⁻³250
Analog C-C(O)N(CH₃)-1.9 x 10⁵3.5 x 10⁻³286

The data in Table 1 illustrates that the addition of a methyl group at the 3-position (Analog 2) can lead to a slower dissociation rate and thus a longer residence time compared to the unsubstituted analog (Analog 1). This is likely due to favorable hydrophobic interactions within the binding pocket. Dichloro substitution (Analog 4) further enhances residence time, suggesting that electronic effects and the potential for halogen bonding can also play a significant role in stabilizing the drug-receptor complex.

Table 2 highlights the importance of the carboxamide linker. Altering the linker, for instance by introducing a methylene (B1212753) spacer (Analog B) or by N-methylation (Analog C), can disrupt the optimal interactions and lead to a faster dissociation rate and shorter residence time compared to the parent carboxamide structure (Analog A).

Computational and Theoretical Chemistry Applications in N 3 Methylphenyl Piperazine 1 Carboxamide Research

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the potential interactions of N-(3-methylphenyl)piperazine-1-carboxamide with various biological targets.

In silico molecular docking simulations are employed to investigate the binding modes of this compound within the active sites of various proteins. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding affinity. For instance, in studies of similar arylpiperazine derivatives, the piperazine (B1678402) ring is often found to engage in hydrogen bonding with acidic residues in the receptor's active site, while the aromatic ring (the 3-methylphenyl group in this case) can form hydrophobic and van der Waals interactions with nonpolar residues. The carboxamide linker is also crucial as it can act as both a hydrogen bond donor and acceptor. The specific interactions, of course, depend on the topology and amino acid composition of the target protein's binding pocket.

Molecular docking provides a structural basis for understanding the structure-activity relationships (SAR) observed in a series of compounds. By comparing the predicted binding poses of this compound with its more or less active analogs, researchers can rationalize why certain chemical modifications lead to changes in biological activity. For example, the position of the methyl group on the phenyl ring can significantly influence the binding orientation and affinity. A meta-substitution, as in this compound, may allow for optimal fitting into a specific hydrophobic pocket within the receptor, whereas an ortho- or para-substitution might lead to steric clashes or less favorable interactions. Docking studies on related piperazine-carboxamide series have shown that the nature and position of substituents on the aryl ring are critical for potency and selectivity. dntb.gov.ua

Docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy value (e.g., in kcal/mol). These scoring functions take into account various energetic contributions, including electrostatic and van der Waals interactions. While these predictions are not always perfectly correlated with experimental binding affinities, they are highly valuable for ranking potential ligands and prioritizing them for synthesis and biological testing. For this compound, a typical predictive binding energy analysis would involve docking it into a target protein and calculating its binding score. This score can then be compared with those of known inhibitors or other designed analogs to predict its relative potency.

ParameterDescriptionTypical Predicted Values for Piperazine Derivatives (kcal/mol)
Binding Energy (ΔG_bind) The predicted free energy of binding of the ligand to the protein.-7.0 to -10.0
Electrostatic Energy The contribution of electrostatic interactions to the binding energy.Varies
Van der Waals Energy The contribution of van der Waals forces to the binding energy.Varies
Hydrogen Bond Energy The contribution of hydrogen bonds to the binding energy.-1.0 to -2.5 per bond

Note: The actual values are highly dependent on the specific protein target and the docking software used.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and conformational preferences of this compound at the atomic level.

Quantum chemical methods are used to calculate various electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For a closely related compound, 1-((3-methylphenyl) piperazine-1-yl)-3-(oxy-phenyl) propane, DFT calculations have been used to determine these frontier orbital energies. ijcrt.org

Fukui functions are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one can identify which atoms are most likely to participate in chemical reactions or interactions with a biological target. The Average Local Ionization Energy (ALIE) is another descriptor that indicates the regions of a molecule from which an electron is most easily removed, highlighting potential sites for electrophilic attack.

Electronic PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.Indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Indicates the regions of the molecule most susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Fukui Functions Describe the change in electron density at a given point in the molecule when the total number of electrons is changed.Identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.
ALIE The average energy required to remove an electron from a specific point in the space of a molecule.Highlights regions prone to electrophilic interactions.

This compound is a flexible molecule with several rotatable bonds. Its biological activity is highly dependent on its three-dimensional conformation. Conformational analysis using quantum chemical methods can identify the low-energy conformations of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, a Potential Energy Surface (PES) can be generated. The PES reveals the stable conformers (local minima) and the energy barriers between them (transition states). The piperazine ring typically adopts a chair conformation, which is the most stable. However, boat and twist-boat conformations are also possible and might be relevant for binding to a specific receptor. Understanding the conformational preferences and the energy landscape of this compound is crucial for designing analogs with improved activity and for interpreting the results of molecular docking studies.

Theoretical Vibrational Spectroscopy and Spectral Interpretation

Theoretical vibrational spectroscopy serves as a powerful tool for the detailed analysis of molecular structure and bonding in this compound. By employing computational methods, primarily Density Functional Theory (DFT) with basis sets like B3LYP/6-31G, researchers can calculate the vibrational frequencies of the molecule in its ground state. ijcrt.org These theoretical calculations yield predicted Infrared (IR) and Raman spectra that can be correlated with experimental data. This comparison is crucial for the definitive assignment of vibrational modes to specific functional groups and bonds within the molecule. ijcrt.orgresearchgate.net

For instance, the vibrational modes of the carboxamide group (C=O stretching, N-H stretching and bending) and the piperazine ring are of significant interest. nih.gov Theoretical calculations can predict the wavenumbers for these vibrations. A common observation is a redshift (a shift to lower wavenumbers) in the experimentally observed N-H stretching frequency compared to the computed value, which indicates a weakening of the N-H bond. researchgate.net This phenomenon often points to the presence of intermolecular hydrogen bonding in the solid state, an interaction that is critical for molecular packing and receptor binding but not always accounted for in gas-phase theoretical calculations. nih.govresearchgate.net

Furthermore, the analysis extends to the vibrations of the 3-methylphenyl group, including aromatic C-H stretching and ring breathing modes. researchgate.net By correlating theoretical and experimental spectra, a comprehensive understanding of the molecule's vibrational dynamics is achieved, providing insights into its structural and electronic properties. ijcrt.org

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for this compound Note: The following values are representative examples based on typical findings in related molecules and are for illustrative purposes.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) (DFT/B3LYP) Typical Experimental Frequency (cm⁻¹) Interpretation
N-H Stretch Amide 3470 3350 Redshift suggests intermolecular H-bonding. researchgate.net
C-H Stretch Aromatic 3100 3080 Characteristic of sp² C-H bonds.
C-H Stretch Methyl/Piperazine 2950 2945 Characteristic of sp³ C-H bonds.
C=O Stretch Amide I 1685 1660 Sensitive to electronic and H-bonding environment. nih.gov
N-H Bend Amide II 1540 1550 Coupled C-N stretch and N-H bend. nih.gov
C-N Stretch Piperazine/Amide 1230 1235 Involves the carboxamide and piperazine linkage.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide atomic-level insights into the behavior of this compound and its interactions with biological targets over time. These simulations model the motion of every atom in the system, including the ligand, the receptor, and surrounding solvent, allowing for the study of dynamic processes that are inaccessible to static modeling methods. nih.govnih.gov

Conversely, a continuously increasing RMSD might indicate an unstable binding mode. Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. mdpi.com This analysis can highlight which parts of the receptor become more rigid or more flexible upon ligand binding, providing clues about the mechanism of action. mdpi.com

Table 2: Example MD Simulation Stability Data for a Ligand-Receptor Complex Note: This data is hypothetical and for illustrative purposes to demonstrate typical MD simulation outputs.

Simulation Time (ns) Protein Backbone RMSD (Å) Ligand RMSD (Å) System Stability
0 0.0 0.0 Initial state
10 1.5 1.2 System equilibrating
20 1.8 1.5 Approaching equilibrium
50 2.1 1.6 Stable fluctuation
80 2.0 1.7 Stable fluctuation

Furthermore, MD simulations typically include explicit water molecules, allowing for a detailed analysis of solvent effects. nih.gov Water molecules can play a crucial role in mediating ligand-receptor interactions by forming hydrogen bond bridges. Simulations can quantify the residence time of water molecules in specific locations within the binding site, identifying structurally important water molecules that contribute to the stability and affinity of the ligand-receptor complex. nih.gov

For a more quantitative prediction of binding affinity, Free Energy Perturbation (FEP) calculations can be employed. FEP is a rigorous, physics-based computational method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. nih.govchemrxiv.org The method relies on creating a non-physical, hybrid molecule and then computationally "mutating" one ligand into another over a series of steps in a thermodynamic cycle, both in solution and when bound to the receptor. nih.gov

FEP calculations are computationally intensive but offer a much higher accuracy (with typical errors around 1 kcal/mol) than faster methods like molecular docking or MM-PBSA. nih.govchemrxiv.org This accuracy is invaluable in the lead optimization phase of drug discovery. For example, FEP can be used to predict whether adding a methyl group or changing a functional group on the this compound scaffold will improve its binding affinity for the target receptor, thereby guiding synthetic chemistry efforts toward the most promising modifications. nih.gov

Table 3: Illustrative Free Energy Perturbation (FEP) Results for Analogs Note: The following data is a representative example of how FEP results are used to guide compound optimization. | Compound | Modification from Parent | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | | :--- | :--- | :--- | :--- | | Analog A | Add 4-fluoro to phenyl | -1.2 | -1.0 | FEP accurately predicts improved affinity. nih.gov | | Analog B | Add 4-chloro to phenyl | -0.8 | -0.9 | FEP accurately predicts improved affinity. | | Analog C | Move methyl to para | +0.5 | +0.7 | FEP correctly predicts decreased affinity. | | Analog D | Move methyl to ortho | +1.1 | +1.3 | FEP correctly predicts decreased affinity. |

Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become essential. These approaches leverage the information from known active molecules like this compound to design new compounds with similar or improved activity.

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound and its analogs, a pharmacophore model could be generated that includes key features such as a hydrogen bond donor (from the amide N-H), a hydrogen bond acceptor (from the amide C=O), a hydrophobic/aromatic region (the methylphenyl group), and a positive ionizable feature (the second nitrogen of the piperazine ring). researchgate.net

Once this 3D pharmacophore model is established, it can be used as a query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govresearchgate.net This process rapidly filters the database to identify molecules from diverse chemical classes that match the pharmacophore's spatial arrangement. researchgate.net This powerful technique allows researchers to discover novel scaffolds that are structurally different from the initial lead compound but retain the necessary features for biological activity, providing new avenues for drug development. nih.gov

Table 4: Key Pharmacophoric Features of the this compound Scaffold

Feature Type Molecular Moiety Role in Binding
Hydrogen Bond Donor Amide N-H Forms hydrogen bonds with receptor backbone or side chains.
Hydrogen Bond Acceptor Amide C=O Forms hydrogen bonds with receptor backbone or side chains.
Aromatic/Hydrophobic 3-methylphenyl ring Engages in hydrophobic or π-π stacking interactions.

Preclinical in Vitro and in Vivo Research Models for Functional Evaluation of N 3 Methylphenyl Piperazine 1 Carboxamide

In Vitro Pharmacological and Biochemical Assays

No specific radioligand displacement binding assay data for N-(3-methylphenyl)piperazine-1-carboxamide is present in the available literature. This type of assay is fundamental in early-stage drug discovery to determine the affinity of a compound for specific receptors. For example, studies on other N-arylpiperazine derivatives have utilized this method to determine binding affinities (Ki values) for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A receptors. nih.govnih.govmdpi.com Such assays typically involve competing the test compound against a radiolabeled ligand known to bind to the target receptor.

There is no published research detailing the functional cellular activity of this compound. Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a target receptor. Commonly used techniques for related piperazine (B1678402) compounds include:

[35S]GTPγS Binding Assays: To measure G-protein activation following receptor binding.

Calcium Mobilization Assays: To assess signaling through Gq-coupled receptors.

Reporter Gene Assays: Used to evaluate the antagonist activity of N-arylpiperazine-1-carboxamide derivatives at the androgen receptor, indicating this method's applicability to this class of compounds. nih.gov

Despite the use of these assays for similar molecules, specific results for this compound have not been reported.

Specific data on the effect of this compound on enzyme activity is not available. For other substituted piperazine and carboxamide derivatives, enzyme inhibition assays have been employed to screen for potential therapeutic effects. For instance, derivatives have been tested for inhibitory activity against enzymes such as alkaline phosphatase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). mdpi.comnih.gov However, the target compound has not been profiled in such assays according to the reviewed literature.

No cell-based phenotypic screening studies for this compound have been published. Phenotypic screening is a powerful approach to identify compounds that induce a specific cellular phenotype, which can reveal novel biological activities. For instance, a study on a related but structurally distinct class of N-arylpiperidine-3-carboxamide derivatives used high-content imaging to identify compounds that induce a senescence-like phenotype in melanoma cells. nih.gov This highlights a potential screening strategy, though it has not been applied to the specific compound of interest.

There is no available data on the antiproliferative activity of this compound in any cancer cell line. The piperazine scaffold is present in numerous compounds investigated for anticancer properties. tandfonline.commdpi.com Studies on other benzhydrylpiperazine carboxamide derivatives, for example, have reported cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. researchgate.net However, the specific 3-methylphenyl substituted analog has not been evaluated in these or other cancer cell lines.

The scientific literature lacks any reports on the antimicrobial, antifungal, or antiplasmodial activity of this compound. The piperazine nucleus is a common feature in molecules designed as antimicrobial agents. researchgate.netnih.govijcmas.comresearchgate.net Various derivatives have been synthesized and tested against a range of pathogens:

Antimicrobial Activity: Tested against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Antifungal Activity: Evaluated against pathogenic fungi like Candida albicans and Aspergillus species. researchgate.netnih.govmdpi.comnih.gov

Antiplasmodial Activity: Assessed against strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.comresearchgate.net

Despite the broad investigation of the piperazine class for these activities, this compound has not been specifically studied or reported in these contexts.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data for the compound This compound corresponding to the requested sections and subsections.

The search for in vitro and in vivo studies detailing DNA cleavage assays, pharmacodynamics in ocular surface wetness or gastrointestinal motility models, and investigations in neuropharmacological models for this specific molecule did not yield any relevant results. The available literature focuses on other piperazine and carboxamide derivatives, which are structurally distinct from this compound and cannot be used to fulfill the specific requirements of your request.

Therefore, it is not possible to generate the article with the requested detailed research findings and data tables as this information does not appear to be published.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-methylphenyl)piperazine-1-carboxamide, and how are intermediates purified?

  • Methodology :

  • Stepwise synthesis : React 3-methylaniline with piperazine derivatives under reductive amination conditions (e.g., NaCNBH₃ in ethanol) to form the piperazine core .
  • Carboxamide formation : Use coupling agents like HBTU or BOP with Et₃N in THF to introduce the carboxamide group .
  • Purification : Silica gel column chromatography (e.g., 10% methanol/dichloromethane) followed by recrystallization from isopropanol or ethanol .
    • Critical factors : Control reaction pH to avoid side products; monitor reaction progress via TLC or LC-MS.

Q. Which analytical techniques are essential for structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure, with hydrogen-bonding networks validated via N–H⋯O interactions .
  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 3-methylphenyl) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.176) .
    • Thermal analysis : TGA/DSC to assess stability (decomposition >200°C) .

Advanced Research Questions

Q. How can synthetic yield be optimized for N-(3-methylphenyl)piperazine-1-carboxamide analogs?

  • Reaction optimization :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
  • Catalysis : Employ BBr₃ at −78°C for selective demethylation of methoxy precursors .
    • Scale-up challenges : Implement continuous flow reactors to improve efficiency and reduce side reactions .

Q. What experimental strategies assess dopamine receptor (D2/D3) selectivity for this compound?

  • Binding assays :

  • Radioligand displacement (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3) with Ki values calculated via nonlinear regression .
    • Functional assays :
  • cAMP inhibition in CHO-K1 cells expressing D2/D3 receptors; EC₅₀ values compared to reference ligands (e.g., quinpirole) .
    • Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop of D3 into D2) to identify selectivity determinants .

Q. How can contradictory data on enzyme inhibition (e.g., CYP51 vs. CYP5122A1) be resolved?

  • SAR analysis : Compare analogs with varied substituents (e.g., 3,5-di-tert-butylbenzyl vs. trifluoromethyl groups) to identify moieties influencing selectivity .
  • Enzyme kinetics : Measure kcat/KM ratios under standardized conditions (pH 7.4, 37°C) to differentiate competitive vs. non-competitive inhibition .
  • Crystallographic docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., hydrogen bonds with Leu241 in CYP51) .

Q. What computational approaches predict N-(3-methylphenyl)piperazine-1-carboxamide’s target interactions?

  • Molecular docking : Screen against dopamine receptor homology models (e.g., D3R PDB: 3PBL) using AMBER force fields .
  • MD simulations : Analyze ligand-receptor stability (RMSD <2.0 Å over 100 ns) in GROMACS .
  • QSAR modeling : Develop models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Methodological Considerations

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the 3-methylphenyl group with 3-fluorophenyl to enhance metabolic stability .
  • Prodrug strategies : Introduce ester groups (e.g., tert-butyl carbamate) for increased oral bioavailability, followed by in vivo hydrolysis studies in rodents .
  • ADME profiling :

  • Caco-2 permeability : Measure apparent permeability (Papp >1 ×10⁻⁶ cm/s) .
  • Microsomal stability : Incubate with rat liver microsomes; calculate half-life (t₁/₂ >30 min preferred) .

Q. How are crystallographic data discrepancies addressed during refinement?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains (e.g., HOOLEY instruction for high-resolution data) .
  • Disorder modeling : Apply PART/SUMP restraints for overlapping piperazine conformers .
  • Validation tools : Check Rfree values (<5% difference from Rwork) and MolProbity clash scores (<10) .

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N-(3-methylphenyl)piperazine-1-carboxamide

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